4-(Benzimidazol-1-yl)-1-(4-methyl-1,3-oxazole-5-carbonyl)piperidine-4-carboxylic acid
Description
4-(Benzimidazol-1-yl)-1-(4-methyl-1,3-oxazole-5-carbonyl)piperidine-4-carboxylic acid is a complex organic compound that features a benzimidazole moiety, an oxazole ring, and a piperidine carboxylic acid group
Properties
IUPAC Name |
4-(benzimidazol-1-yl)-1-(4-methyl-1,3-oxazole-5-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-12-15(26-11-20-12)16(23)21-8-6-18(7-9-21,17(24)25)22-10-19-13-4-2-3-5-14(13)22/h2-5,10-11H,6-9H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHPSFWYEYXTGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)N2CCC(CC2)(C(=O)O)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzimidazol-1-yl)-1-(4-methyl-1,3-oxazole-5-carbonyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole and oxazole intermediates, followed by their coupling with a piperidine derivative. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(Benzimidazol-1-yl)-1-(4-methyl-1,3-oxazole-5-carbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, 4-(Benzimidazol-1-yl)-1-(4-methyl-1,3-oxazole-5-carbonyl)piperidine-4-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be studied for its therapeutic potential. It may exhibit activity against certain diseases or conditions, leading to the development of new treatments.
Industry
In industry, this compound could be used in the production of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-(Benzimidazol-1-yl)-1-(4-methyl-1,3-oxazole-5-carbonyl)piperidine-4-carboxylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Benzimidazol-1-yl)-1-(4-methyl-1,3-oxazole-5-carbonyl)piperidine-4-carboxylic acid include other benzimidazole derivatives, oxazole-containing compounds, and piperidine carboxylic acids. Examples include:
- Benzimidazole-1-yl derivatives
- Oxazole-5-carbonyl compounds
- Piperidine-4-carboxylic acids
Uniqueness
What sets this compound apart is its unique combination of these three functional groups, which may confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
